2-Anilinoethyl p-toluenesulphonate
Description
Contextualization of Alkyl Arylsulfonates as Versatile Synthons in Organic Chemistry
Alkyl arylsulfonates, particularly p-toluenesulfonates (tosylates), are a cornerstone class of compounds in organic chemistry, prized for their utility as versatile synthons, or synthetic building blocks. Their prominence stems from the fact that the sulfonate group is an excellent leaving group, a consequence of the high stability of the resulting sulfonate anion which is the conjugate base of a strong sulfonic acid. This stability is due to the delocalization of the negative charge across the three oxygen atoms through resonance.
The conversion of an alcohol, which possesses a notoriously poor leaving group (the hydroxide (B78521) ion, HO⁻), into a tosylate dramatically enhances its reactivity towards nucleophilic substitution and elimination reactions. masterorganicchemistry.com This transformation is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270). chemicalbook.comgoogle.com The base serves to neutralize the hydrochloric acid byproduct. This method is advantageous as it proceeds without altering the stereochemistry at the carbon atom bearing the hydroxyl group. masterorganicchemistry.com Once formed, the alkyl tosylate can be readily displaced by a wide range of nucleophiles, making it a superior alternative to alkyl halides for many synthetic applications.
Significance of 2-Anilinoethyl p-Toluenesulphonate in Advanced Synthetic Methodologies
This compound is a bifunctional molecule that combines the established reactivity of an alkyl tosylate with the nucleophilic and electronic properties of an aniline (B41778) moiety. Its synthesis would typically involve the tosylation of 2-anilinoethanol (B49455). This structure makes it a particularly valuable intermediate in advanced synthetic methodologies, primarily for the construction of nitrogen-containing heterocyclic compounds.
The key feature of this compound is the strategic placement of a nucleophile (the secondary amine of the anilino group) and a leaving group (the tosylate) within the same molecule. This arrangement makes it an ideal precursor for intramolecular cyclization reactions. nih.govmdpi.com Upon treatment with a base, the anilino nitrogen can readily attack the electrophilic carbon bearing the tosylate, leading to the formation of a six-membered ring. This provides a direct and efficient route to N-phenylmorpholine and its derivatives. Morpholine scaffolds are of significant interest as they are core components of numerous biologically active compounds and pharmaceuticals.
Furthermore, this compound can serve as a reagent for introducing the 2-anilinoethyl group into other molecules via intermolecular nucleophilic substitution reactions. The aniline nitrogen can be protected if necessary, allowing the tosylate to be displaced by an external nucleophile, followed by deprotection to reveal the anilino functionality. The presence of the aromatic ring and the nitrogen atom can also influence the regioselectivity and stereoselectivity of reactions at other sites in a target molecule. Studies on analogous compounds, such as O-tosylates of 2-(piperazin-1-yl)ethanols, have shown that the nitrogen-containing fragment can accelerate the displacement of the tosylate group, highlighting the tailored reactivity such synthons can offer. nih.govnih.gov
Overview of Current Research Trajectories and Future Directions for the Compound
While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the research trajectories for analogous compounds suggest several promising future directions.
A significant area of future research lies in the development of catalytic, and particularly asymmetric, methods for the cyclization of 2-(arylamino)ethyl tosylates. The synthesis of enantiomerically pure substituted morpholines is of high value in medicinal chemistry, and catalytic methods could provide more efficient and environmentally benign pathways to these targets. The development of transition-metal-catalyzed cyclization reactions, for instance, could offer novel modes of reactivity and selectivity. rsc.org
Another promising avenue is the expansion of the synthetic utility of this compound as a building block for more complex molecular architectures. Its use in cascade reactions, where a single synthetic operation generates multiple chemical bonds and stereocenters, could lead to the rapid assembly of complex natural products or novel pharmaceutical agents. The unique electronic and steric properties of the anilino group could be exploited to direct the outcome of such complex transformations.
Finally, the synthesis and exploration of derivatives of this compound with varied substituents on the aniline ring could lead to a library of synthons with fine-tuned reactivity. These could be employed in the synthesis of targeted libraries of N-aryl morpholines for biological screening, potentially leading to the discovery of new therapeutic agents. The broader investigation into the solid-state properties and polymorphism of these tosylate salts could also be relevant for applications in materials science and pharmaceutical development.
Data Tables
General Properties of a Representative Alkyl Arylsulfonate: Ethyl p-toluenesulfonate
| Property | Value | References |
| Molecular Formula | C₉H₁₂O₃S | sigmaaldrich.com |
| Molecular Weight | 200.25 g/mol | sigmaaldrich.com |
| Appearance | Clear colorless to brownish liquid after melting; solid at room temp. | lookchem.comchemicalbook.com |
| Melting Point | 29-33 °C | sigmaaldrich.comchemicalbook.com |
| Boiling Point | 158-162 °C at 10 mmHg | sigmaaldrich.comchemicalbook.com |
| Density | 1.174 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |
| Solubility | Insoluble in water; soluble in ethanol, ether, benzene (B151609). | lookchem.com |
Summary of General Reactions of Alkyl Tosylates
| Reaction Type | Reagent/Conditions | Product Type | Description |
| Nucleophilic Substitution (Sₙ2) | Strong nucleophiles (e.g., CN⁻, N₃⁻, RS⁻, I⁻) | Substituted alkane | The tosylate group is displaced by the nucleophile, often with inversion of stereochemistry. |
| Elimination (E2) | Strong, bulky bases (e.g., t-BuOK) | Alkene | A proton is abstracted from a beta-carbon, leading to the formation of a double bond and elimination of the tosylate. |
| Intramolecular Cyclization | Internal nucleophile, often with a base | Cyclic compound (e.g., ether, amine) | A nucleophilic group within the same molecule displaces the tosylate to form a ring. |
| Reduction | Reducing agents (e.g., LiAlH₄) | Alkane | The C-OTs bond is cleaved and replaced with a C-H bond. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
93893-05-1 |
|---|---|
Molecular Formula |
C15H17NO3S |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-anilinoethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H17NO3S/c1-13-7-9-15(10-8-13)20(17,18)19-12-11-16-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3 |
InChI Key |
MUAUNBYVGHLRNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCNC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Anilinoethyl P Toluenesulphonate
Esterification Strategies for Tosylate Formation
The most common and direct method for synthesizing 2-Anilinoethyl p-toluenesulphonate is the esterification of 2-anilinoethanol (B49455) with p-toluenesulfonyl chloride (TsCl). svkm-iop.ac.in This reaction transforms the alcohol's poorly leaving hydroxyl group into a much better leaving tosylate group. masterorganicchemistry.comucalgary.ca
Direct Esterification of 2-Anilinoethanol with p-Toluenesulfonyl Chloride
The fundamental reaction involves the nucleophilic attack of the oxygen atom of the hydroxyl group in 2-anilinoethanol on the electrophilic sulfur atom of p-toluenesulfonyl chloride. This process results in the formation of the desired tosylate ester and hydrochloric acid as a byproduct. The reaction is typically carried out in the presence of a base to neutralize the HCl produced. ucalgary.ca
A general procedure involves dissolving 2-anilinoethanol in a suitable solvent, such as pyridine (B92270) or dichloromethane (B109758), and then adding p-toluenesulfonyl chloride. nih.govrsc.org The reaction mixture is often cooled initially and then allowed to warm to room temperature. rsc.org
Catalytic Enhancements in Tosylate Synthesis
To improve reaction rates and yields, various catalysts and optimized conditions are employed. Amine bases play a crucial role in this process.
Amine bases like pyridine and triethylamine (B128534) are commonly used to scavenge the hydrochloric acid generated during the reaction. nih.govsvkm-iop.ac.in Pyridine can also act as a nucleophilic catalyst. google.com The use of a base is essential as it prevents the protonation of the starting alcohol and the product, which would otherwise hinder the reaction. masterorganicchemistry.com
N,N-Dimethylaminopyridine (DMAP) is a highly efficient acylation catalyst, often used in smaller, catalytic amounts alongside a stoichiometric amount of a less nucleophilic amine like triethylamine. wiley-vch.de DMAP accelerates the reaction by forming a highly reactive N-tosylpyridinium intermediate.
The choice of base can also influence the selectivity of the reaction. For substrates containing both hydroxyl and amino groups, a strong base tends to favor O-tosylation, while a weaker base may lead to N-tosylation. svkm-iop.ac.in
Optimizing reaction conditions is critical for achieving high yields and purity of this compound. Key parameters include the choice of solvent, temperature, and reaction time.
Solvent: Dichloromethane and pyridine are frequently used solvents. nih.govrsc.org The choice of solvent can affect the solubility of reactants and the reaction rate.
Temperature: Reactions are often initiated at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and then allowed to proceed at room temperature. rsc.orgchemicalbook.com
Stoichiometry: The molar ratio of reactants and base is a critical factor. A slight excess of p-toluenesulfonyl chloride is sometimes used to ensure complete conversion of the alcohol. svkm-iop.ac.in
A study on a similar esterification of thiophene-2-ethanol with p-toluenesulfonyl chloride demonstrated that using a pyridine catalyst could significantly enhance the reaction speed, completing the reaction in 1.5 to 3 hours with yields exceeding 85%. google.com When N,N-dimethylaminopyridine was used as the catalyst, the yield of the target product reached as high as 98%. google.com
The following table summarizes typical reaction conditions found in the literature for tosylation reactions.
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield |
| 2-Anilinoethanol | p-Toluenesulfonyl Chloride | Pyridine | Pyridine | 0°C to RT | 3 hours | High |
| Thiophene-2-ethanol | p-Toluenesulfonyl Chloride | Pyridine | Toluene | 5°C to RT | 3 hours | >85% |
| Thiophene-2-ethanol | p-Toluenesulfonyl Chloride | N,N-Dimethylaminopyridine | Toluene | 5°C to RT | 1.5-3 hours | 98% |
Exploration of Alternative Synthetic Pathways to this compound
While direct esterification is the most prevalent method, other synthetic strategies can be considered.
Investigation of Transesterification Approaches
Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, presents a potential alternative for the synthesis of this compound. This could involve reacting 2-anilinoethanol with a different, more reactive tosylate ester in the presence of a suitable catalyst.
For instance, p-toluenesulfonic acid (p-TSA) has been effectively used as a catalyst for the esterification of carboxylic acids and the transesterification of β-ketoesters. researchgate.net This suggests its potential applicability in the transesterification of a simple alkyl tosylate with 2-anilinoethanol. The reaction would be driven towards the formation of the more stable product. However, specific studies on the transesterification to produce this compound are not widely reported in the reviewed literature.
Exploitation of Precursors for the 2-Anilinoethyl Moiety in Tosylate Formation
The principal precursor for the synthesis of 2-Anilinoethyl p-toluenesulfonate is 2-Anilinoethanol, also known as N-phenylethanolamine. This precursor contains the complete 2-anilinoethyl backbone and a terminal primary hydroxyl group, which is the target for the tosylation reaction. The core of the synthetic strategy involves the conversion of this hydroxyl group, a poor leaving group, into a tosylate group, which is an excellent leaving group. This is typically accomplished by reacting 2-Anilinoethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
The general reaction scheme is as follows:
C6H5NHCH2CH2OH + CH3C6H4SO2Cl → C6H5NHCH2CH2OSO2C6H4CH3 + HCl
The role of the base is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, thereby driving the equilibrium towards the formation of the tosylate product. Common bases used for this purpose include pyridine and triethylamine (TEA). The choice of solvent is also critical, with dichloromethane (CH2Cl2) being a frequently used medium for this type of reaction. nih.gov
Detailed research findings from analogous reactions provide insight into the typical conditions employed. For instance, the tosylation of alcohols is often carried out by adding p-toluenesulfonyl chloride to a solution of the alcohol and a base in a suitable solvent at a reduced temperature, such as 0 °C, followed by stirring at room temperature for a period of several hours. nih.gov A catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can also be employed to accelerate the reaction. nih.gov
It is important to note that potential side reactions can occur. One such possibility is the formation of the corresponding chloride. This can happen if the initially formed tosylate reacts with chloride ions present in the reaction mixture, a process that can be influenced by reaction temperature and duration. nih.gov For example, in some cases, allowing the reaction to proceed for an extended period at room temperature can favor the formation of the chloride over the tosylate. nih.gov
The following interactive data table summarizes typical reagents and conditions for the tosylation of alcohols, which are analogous to the synthesis of 2-Anilinoethyl p-toluenesulfonate from its precursor.
| Precursor | Reagents | Solvent | Base | Catalyst (Optional) | General Conditions | Reference |
|---|---|---|---|---|---|---|
| Generic Alcohol (R-OH) | p-Toluenesulfonyl chloride (TsCl) | Dichloromethane (CH2Cl2) | Triethylamine (TEA) | 4-Dimethylaminopyridine (DMAP) | 0 °C to 15 °C, 12.5 hours | nih.gov |
| Homoallylic alcohol | p-Toluenesulfonyl chloride (TsCl) | Dichloromethane (CH2Cl2) | Pyridine | 4-Dimethylaminopyridine (DMAP) | Cooling to 0 °C, followed by warming to room temperature | rsc.org |
| 2-(Piperazin-1-yl)ethanol | p-Toluenesulfonyl chloride (TsCl) | Pyridine | Pyridine | None | 0 °C for 2 hours for tosylate; >24 hours at room temperature for chloride | nih.gov |
Mechanistic Investigations of 2 Anilinoethyl P Toluenesulphonate Reactivity
Nucleophilic Substitution Reactions
The nucleophilic substitution reactions of 2-anilinoethyl p-toluenesulphonate are dominated by the intramolecular participation of the nitrogen atom of the anilino group. This neighboring group participation (NGP) leads to the formation of a cyclic intermediate, which dictates the stereochemical outcome and reaction rate.
Detailed Analysis of SN2 Pathways and Associated Stereochemical Inversion
In a typical bimolecular nucleophilic substitution (SN2) reaction, a nucleophile attacks the electrophilic carbon from the backside of the leaving group, resulting in an inversion of stereochemistry at the reaction center. The reaction proceeds through a single concerted step, and its rate is dependent on the concentrations of both the substrate and the nucleophile.
However, in the case of this compound, the lone pair of electrons on the nitrogen atom of the anilino group acts as an internal nucleophile. This leads to an intramolecular SN2 reaction, where the nitrogen atom displaces the p-toluenesulphonate (tosylate) leaving group. This process results in the formation of a strained, three-membered cyclic intermediate known as an N-phenylaziridinium ion (or N-phenylethyleniminium ion).
The formation of this cyclic intermediate involves an initial inversion of stereochemistry at the carbon atom. The subsequent attack of an external nucleophile on one of the carbon atoms of the aziridinium (B1262131) ring proceeds via another SN2 mechanism. This second SN2 attack also results in an inversion of configuration at the carbon being attacked. The net result of these two consecutive SN2 reactions is a retention of the original stereochemistry of the starting material. This phenomenon of "double inversion leading to retention" is a hallmark of neighboring group participation.
Characterization of SN1 Pathways and Carbocationic Intermediates
A unimolecular nucleophilic substitution (SN1) reaction typically proceeds through a carbocationic intermediate. The rate-determining step is the formation of this carbocation, which is then rapidly attacked by a nucleophile. SN1 reactions are favored by substrates that can form stable carbocations, weak nucleophiles, and polar protic solvents.
For this compound, a discrete primary carbocation is highly unlikely to form due to its inherent instability. Instead, the neighboring group participation of the anilino group provides a lower energy pathway. The N-phenylaziridinium ion can be considered a stabilized, resonance-like alternative to a simple primary carbocation. The positive charge is delocalized over the nitrogen and the two carbon atoms of the ring.
Therefore, a classical SN1 pathway with a discrete carbocationic intermediate is not a significant contributor to the reactivity of this compound under most conditions. The reaction kinetics would likely exhibit first-order or mixed first- and second-order behavior, not because of a true SN1 mechanism, but because the rate-determining step can be the intramolecular cyclization, which is a unimolecular process.
Influence of Solvent Polarity and Nucleophile Structure on Reaction Mechanisms
The choice of solvent and the nature of the nucleophile can significantly influence the competition between a direct SN2 reaction and the pathway involving neighboring group participation.
Solvent Polarity:
Polar Protic Solvents (e.g., water, alcohols): These solvents are effective at solvating both cations and anions. They can stabilize the tosylate leaving group, promoting its departure. Furthermore, they can stabilize the charged N-phenylaziridinium intermediate, favoring the neighboring group participation pathway.
Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents are good at solvating cations but less effective at solvating anions. They can also support the formation of the charged intermediate.
Nonpolar Solvents (e.g., hydrocarbons): In nonpolar solvents, the formation of charged intermediates is disfavored. A direct SN2 reaction with an external nucleophile might be more competitive, although the intramolecular nature of NGP often gives it a kinetic advantage.
Nucleophile Structure:
Strong, Unhindered Nucleophiles: A high concentration of a strong, unhindered nucleophile could potentially compete with the internal anilino group and lead to a greater proportion of a direct SN2 reaction, resulting in inversion of stereochemistry.
Weak Nucleophiles (e.g., water, alcohols): In the presence of weak nucleophiles (as is the case in solvolysis reactions), the neighboring group participation pathway is expected to be dominant, as the internal nucleophile is much more effective.
The table below illustrates the expected trends in reaction pathways based on solvent and nucleophile characteristics.
| Solvent | Nucleophile | Expected Dominant Pathway | Expected Stereochemical Outcome |
| Polar Protic (e.g., Ethanol) | Weak (Solvent) | Neighboring Group Participation (NGP) via Aziridinium Ion | Retention |
| Polar Aprotic (e.g., Acetone) | Strong (e.g., Azide) | Competition between NGP and direct SN2 | Mixture of Retention and Inversion |
| Nonpolar (e.g., Toluene) | Strong (e.g., Thiolate) | Increased likelihood of direct SN2 | Predominantly Inversion |
Elimination Reactions
In addition to substitution, this compound can undergo elimination reactions to form an unsaturated product. The mechanism of this elimination can be either unimolecular (E1) or bimolecular (E2).
Mechanistic Divergence between E1 and E2 Pathways
The competition between E1 and E2 elimination pathways is influenced by factors such as the strength of the base, the solvent, and the structure of the substrate.
E1 Pathway: An E1 reaction proceeds through a carbocationic intermediate. For this compound, as discussed earlier, a discrete primary carbocation is unlikely. However, the N-phenylaziridinium ion formed via neighboring group participation could potentially undergo elimination. This would be a unimolecular process, and its rate would be independent of the concentration of an external base. E1 reactions are favored by weak bases and polar protic solvents.
E2 Pathway: An E2 reaction is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously. This pathway requires a strong base and is a second-order reaction, dependent on the concentrations of both the substrate and the base. For an E2 reaction to occur, the hydrogen atom to be removed and the leaving group must be in an anti-periplanar conformation.
Given that the anilino group can also act as an internal base, an intramolecular elimination (Ei) mechanism could also be considered, although the geometry might not be favorable. The most likely scenario for elimination is an E2 reaction promoted by a strong, sterically hindered base that is less likely to act as a nucleophile.
Formation and Characterization of Unsaturated Anilinoethyl Derivatives
The product of the elimination reaction of this compound is N-phenylethylenimine , also known as N-phenylaziridine. This is a three-membered heterocyclic compound containing a nitrogen atom in the ring.
The formation of N-phenylethylenimine can occur through an intramolecular cyclization (an S_N2 reaction where the nitrogen is the nucleophile) followed by elimination, or directly via an E2 mechanism. In the presence of a strong, non-nucleophilic base, the E2 pathway would be favored.
The characterization of N-phenylethylenimine would involve standard spectroscopic techniques:
Infrared (IR) Spectroscopy: Would show the absence of an N-H stretching band and the presence of characteristic C-H and C-N stretching frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show characteristic signals for the protons on the aziridine (B145994) ring and the phenyl group. 13C NMR would show signals for the carbons of the aziridine ring and the phenyl group.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of N-phenylethylenimine.
Intramolecular Rearrangement Reactions Involving the Tosylate Group
The structure of 2-anilinoethyl p-toluenesulfonate, featuring a nucleophilic amino group in proximity to an electrophilic carbon bearing a tosylate leaving group, is primed for intramolecular reactions. The lone pair of electrons on the nitrogen atom can act as an internal nucleophile, leading to a phenomenon known as neighboring group participation (NGP) or anchimeric assistance. rsc.orgwikipedia.org This participation results in an accelerated rate of reaction and the formation of a cyclic intermediate.
The key mechanistic pathway involves the intramolecular attack of the anilino nitrogen onto the carbon atom to which the tosylate group is attached. This process leads to the displacement of the highly effective tosylate leaving group and the formation of a three-membered heterocyclic ring, specifically an N-phenylaziridinium ion intermediate. This type of intramolecular reaction is generally faster than the corresponding intermolecular reaction because the reacting centers are held in close proximity within the same molecule, which increases the probability of a reactive collision. stackexchange.com
While specific kinetic data for the cyclization of 2-anilinoethyl p-toluenesulfonate is not extensively detailed in publicly available literature, the principles of NGP are well-established. For instance, analogous systems such as sulfur mustards exhibit significantly enhanced reaction rates due to the participation of the heteroatom. A classic example shows that Ph-S-CH₂-CH₂-Cl reacts with water 600 times faster than a primary alkyl chloride lacking the heteroatom, a clear demonstration of anchimeric assistance. wikipedia.org A similar rate enhancement is anticipated for 2-anilinoethyl p-toluenesulfonate due to the nucleophilic character of the nitrogen atom.
Studies on related systems, such as the cyclization of N-aryl-2-(2-aminophenyl)alkylamides, have shown that the rate of cyclization can be influenced by factors like steric hindrance around the reacting centers and is subject to general acid catalysis. rsc.org Theoretical studies on the cyclization of phytosphingosine (B30862) tosylates to form jaspines also highlight the importance of stereochemistry and weak interactions in both the reactants and transition states, which influence the energy barriers of the cyclization process. researchgate.net
Role of the p-Toluenesulfonate Moiety as an Activated Leaving Group in Chemical Transformations
The p-toluenesulfonate (tosylate) group is an exceptionally effective leaving group, a property central to the reactivity of 2-anilinoethyl p-toluenesulfonate. The effectiveness of tosylate as a leaving group stems from the fact that it is the conjugate base of p-toluenesulfonic acid, which is a strong acid. Consequently, the tosylate anion is a very weak base and is highly stable. nih.gov
This stability is due to extensive charge delocalization through resonance. The negative charge on the oxygen atom can be dispersed over the three oxygen atoms and the benzene (B151609) ring of the sulfonate group. This delocalization significantly lowers the energy of the anion, making it less likely to re-form a covalent bond with the carbon atom it has departed from.
In the context of 2-anilinoethyl p-toluenesulfonate, the tosylate group serves to "activate" the C-O bond for nucleophilic attack. Alcohols are generally poor substrates for direct nucleophilic substitution because the hydroxide (B78521) ion is a strong base and thus a poor leaving group. By converting the hydroxyl group of the precursor, 2-anilinoethanol (B49455), into a tosylate ester, the reactivity of the molecule is dramatically increased.
The excellent leaving group ability of the tosylate facilitates not only the intramolecular cyclization described above but also intermolecular substitution reactions with a wide variety of nucleophiles. In the absence of overriding neighboring group participation, external nucleophiles can directly displace the tosylate group in a classic Sₙ2 or Sₙ1 manner, depending on the substrate structure and reaction conditions.
Applications in Advanced Organic Synthesis and Materials Science
A Strategic Synthetic Intermediate in Complex Molecule Construction
2-Anilinoethyl p-toluenesulphonate serves as a valuable precursor in the synthesis of a wide array of nitrogen-containing compounds. The presence of the p-toluenesulphonate group, an excellent leaving group, facilitates nucleophilic substitution reactions, while the anilino group can be involved in various transformations, including cyclization reactions.
Preparation of Diverse Functionalized Amines and Nitrogen-Containing Heterocycles
The compound is a key starting material for the synthesis of N-substituted ethylamines and various nitrogen-containing heterocyclic structures. The tosylate group can be readily displaced by a variety of nucleophiles, including amines, to introduce diverse functionalities. For instance, reaction with primary or secondary amines leads to the corresponding N,N'-disubstituted ethylenediamines.
Furthermore, this intermediate is instrumental in the synthesis of important heterocyclic scaffolds such as piperazine. The intramolecular cyclization of bis(2-tosyloxyethyl)aniline derivatives, which can be conceptually derived from this compound, provides a pathway to N-arylpiperazines. These moieties are prevalent in a vast number of pharmaceuticals. A general method for the synthesis of tosylpiperazines under mild conditions highlights the utility of tosylate precursors in accessing these valuable structures. organic-chemistry.org
The following table illustrates the types of functionalized amines and heterocycles accessible from this compound and related precursors.
| Starting Material Analogue | Reagent | Product Type | Potential Application |
| N-Aryl-N-(2-tosyloxyethyl)amine | Primary/Secondary Amine | N-Aryl-N'-alkylethylenediamine | Pharmaceutical intermediates, ligands |
| Bis(2-tosyloxyethyl)aniline | Ammonia/Primary Amine | N-Arylpiperazine | Active pharmaceutical ingredients |
| This compound | Internal Nucleophile | Various N-heterocycles | Scaffolds for drug discovery |
Alkylation Reactions, Including N-Alkylation of Amides and Related Nitrogenous Substrates
Alkyl p-toluenesulfonates are recognized as effective alkylating agents for a range of nitrogen-containing substrates, including amides. The tosylate group is a superior leaving group compared to halides in many instances, facilitating the N-alkylation process. This reactivity is particularly useful for the alkylation of less nucleophilic nitrogen atoms, such as those in amides and certain nitrogen heterocycles. researchgate.net The reaction typically proceeds under basic conditions to deprotonate the nitrogen atom, enhancing its nucleophilicity.
The use of this compound in this context allows for the introduction of an anilinoethyl group onto various substrates. This functional group can be a precursor for further synthetic manipulations or can impart specific properties to the final molecule.
Intramolecular Cyclization Reactions for Ring System Formation
The structure of this compound and its derivatives is well-suited for intramolecular cyclization reactions to form various ring systems. The anilino nitrogen or a suitably positioned carbon atom on the aromatic ring can act as a nucleophile, displacing the tosylate group to form a new ring. For example, intramolecular cyclization of N-aryl acrylamides can lead to the formation of oxindole derivatives, a common motif in bioactive compounds. mdpi.com While not a direct cyclization of the title compound, this illustrates the potential for the anilino moiety to participate in ring-forming reactions.
Similarly, intramolecular cyclization of o-alkynyl arylamines can be used to construct poly-functionalized indoles. nih.gov Derivatives of this compound, where the aniline (B41778) is appropriately substituted, could undergo such cyclizations to yield complex heterocyclic frameworks. The efficiency of these cyclization reactions is often influenced by the nature of the substituents on the aromatic ring and the reaction conditions employed. nih.gov
Precursor in Polymer Chemistry and Functional Materials Synthesis
In the realm of materials science, this compound shows significant promise as a building block for functional polymers. Its bifunctional nature allows it to act as an initiator or a monomer in various polymerization processes.
Monomer or Initiator in Controlled Polymerization Processes (e.g., Ring-Opening Polymerization)
The compound is particularly relevant as an initiator in the cationic ring-opening polymerization (CROP) of 2-oxazolines. beilstein-journals.orgresearchgate.net Alkyl tosylates are well-established initiators for this type of polymerization, which proceeds via a living mechanism, allowing for excellent control over the polymer's molecular weight and architecture. researchgate.netresearchgate.net The polymerization is initiated by the electrophilic attack of the tosylate's ethyl group on the 2-oxazoline monomer, leading to the formation of an oxazolinium propagating species.
The use of this compound as an initiator introduces an anilino terminal group to the resulting poly(2-oxazoline) chain. This terminal functional group is available for post-polymerization modification, enabling the synthesis of well-defined functional polymers and block copolymers. vt.edu
The table below summarizes the key aspects of using tosylate-based initiators in the CROP of 2-oxazolines.
| Initiator Type | Monomer | Polymerization Type | Key Features |
| Alkyl p-toluenesulphonate | 2-Substituted-2-oxazoline | Cationic Ring-Opening Polymerization (CROP) | Living/controlled polymerization, well-defined polymers |
| This compound | 2-Ethyl-2-oxazoline | Cationic Ring-Opening Polymerization (CROP) | Introduction of a terminal anilino functional group |
Synthesis of Functional Polymers and Copolymers with Tunable Properties
The ability to introduce a terminal anilino group using this compound as an initiator opens up avenues for the synthesis of a wide range of functional polymers and copolymers with tailored properties. The terminal anilino group can be chemically modified to attach various functional moieties, such as fluorescent dyes, bioactive molecules, or other polymer chains to create block copolymers. mdpi.com
The properties of the resulting polymers can be tuned by several factors, including the length of the poly(2-oxazoline) chain, the nature of the substituent on the 2-oxazoline monomer, and the specific functional group attached to the terminal anilino moiety. purdue.edulibretexts.org For example, the hydrophilicity or hydrophobicity of the polymer can be controlled by the choice of the 2-oxazoline monomer. This allows for the design of amphiphilic block copolymers that can self-assemble into micelles or other nanostructures in solution, with potential applications in drug delivery and nanotechnology. nih.gov The physical properties of the polymer, such as its strength and flexibility, are dependent on factors like chain length and intermolecular forces between polymer chains. libretexts.org
The following table provides examples of how polymer properties can be tuned.
| Polymer Characteristic | Method of Tuning | Potential Impact on Properties |
| Molecular Weight | Control of monomer-to-initiator ratio in living polymerization | Affects viscosity, mechanical strength, and solubility |
| Hydrophilicity/Hydrophobicity | Choice of 2-substituted-2-oxazoline monomer | Influences solubility in different solvents and self-assembly behavior |
| Functionality | Post-polymerization modification of the terminal anilino group | Allows for conjugation with biomolecules, dyes, or other polymers for specific applications |
| Architecture (e.g., block copolymers) | Sequential monomer addition in living polymerization | Enables the creation of materials with distinct domains and tailored properties |
Despite a comprehensive search for information regarding the incorporation of "this compound" into chiral polymeric architectures, no specific research findings or detailed synthetic methodologies have been identified. The scientific literature readily available through targeted searches does not appear to contain direct applications of this particular compound in the formation of chiral polymers.
General searches on related topics, such as the use of tosylate derivatives, N-substituted ethylamines, and anilinoethyl compounds in chiral polymer synthesis, have also failed to yield a direct link to "this compound." While the synthesis of chiral polymers from various aniline derivatives and the use of tosylates as activating groups in polymerization are established areas of research, the specific role of the title compound in creating chiral polymeric structures is not documented in the available resources.
Therefore, it is not possible to provide a detailed and scientifically accurate account of the incorporation of this compound into chiral polymeric architectures as requested in the article outline. Further research beyond the scope of this current investigation would be necessary to determine if such applications exist and to gather the detailed findings required for a thorough discussion.
Advanced Spectroscopic and Mechanistic Characterization Techniques
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Anilinoethyl p-toluenesulphonate and for monitoring the progress of reactions in which it is a participant. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons of the aniline (B41778) and p-toluenesulfonate moieties, as well as for the aliphatic protons of the ethyl bridge. The protons on the benzene (B151609) ring of the p-toluenesulfonate group typically appear as two doublets in the aromatic region (δ 7.0-8.0 ppm) due to their para-substitution. The protons of the aniline phenyl group will also resonate in this region, with their chemical shifts and splitting patterns influenced by the anilino group. The methylene (B1212753) protons of the ethyl bridge adjacent to the nitrogen and the oxygen of the sulfonate ester will appear as distinct triplets, with their chemical shifts providing insight into the electronic environment. For instance, in related N-substituted aniline derivatives, the protons of the N-CH₂ group have been observed at specific chemical shifts. rsc.org The methyl group on the p-toluenesulfonate moiety will present as a singlet in the upfield region (around δ 2.4 ppm).
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the two aromatic rings will have characteristic chemical shifts in the downfield region (δ 120-150 ppm). The quaternary carbons, such as the one bearing the sulfonate group and the one attached to the methyl group in the tosyl moiety, will also be identifiable. The chemical shifts of the ethyl bridge carbons will confirm the connectivity of the molecule. For example, the carbon atom bonded to the oxygen of the sulfonate ester will be shifted further downfield compared to the carbon atom adjacent to the nitrogen.
Mechanistic studies heavily rely on NMR. For example, in the tosylation of N-phenylethanolamine, NMR can be used to follow the disappearance of the starting material's hydroxyl proton signal and the appearance of the signals corresponding to the tosylated product. By taking spectra at different time intervals, the kinetics of the reaction can be determined. Furthermore, the formation of any intermediates or by-products can be detected and characterized, providing a deeper understanding of the reaction pathway. For example, studies on the monotosylation of polyethylene (B3416737) glycol have utilized ¹H NMR to confirm the selective functionalization of one hydroxyl group. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Tosyl-CH₃ | ~2.4 | Singlet |
| N-CH₂ -CH₂-O | ~3.4 | Triplet |
| N-CH₂-CH₂ -O | ~4.2 | Triplet |
| Aniline-NH | Variable | Broad Singlet |
| Aniline-Ar-H | 6.6-7.3 | Multiplet |
| Tosyl-Ar-H (ortho to SO₃) | ~7.8 | Doublet |
| Tosyl-Ar-H (meta to SO₃) | ~7.4 | Doublet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Tosyl-CH₃ | ~21 |
| N-CH₂ -CH₂-O | ~45 |
| N-CH₂-CH₂ -O | ~68 |
| Aniline-Ar-C | 113-148 |
| Tosyl-Ar-C | 127-145 |
Mass Spectrometry (MS) for Reaction Product Identification and Confirmation of Mechanistic Pathways
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to elucidate its structure through fragmentation analysis. It is also crucial for identifying products and intermediates in reactions involving this compound.
In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. The fragmentation pattern provides a fingerprint of the molecule. Key fragment ions would arise from the cleavage of the ester bond, leading to the formation of a p-toluenesulfonyl cation (m/z 155) and an anilinoethyl radical, or a p-toluenesulfonate radical and an anilinoethyl cation. Another characteristic fragmentation would be the loss of the tolyl group, giving rise to a prominent peak at m/z 91. The fragmentation of the anilinoethyl portion would also produce characteristic ions. For instance, the mass spectrum of the related compound phenylethanolamine shows characteristic fragmentation patterns that can be used as a reference. nist.govnih.gov
In mechanistic studies, MS is invaluable for identifying the products of a reaction. For example, in a nucleophilic substitution reaction where the tosylate group is displaced, MS can be used to confirm the mass of the new product, thereby verifying that the substitution has occurred. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing complex reaction mixtures, as they allow for the separation of different components before they are introduced into the mass spectrometer. This is exemplified in studies of enzyme activity, such as phenylethanolamine N-methyltransferase, where LC-MS/MS is used to quantify the product. researchgate.net
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Identity of Fragment Ion |
| 291 | [M]⁺ (Molecular Ion) |
| 155 | [CH₃C₆H₄SO₂]⁺ |
| 136 | [C₆H₅NHCH₂CH₂]⁺ |
| 106 | [C₆H₅NHCH₂]⁺ |
| 91 | [C₇H₇]⁺ (Tolyl cation) |
Infrared (IR) Spectroscopy for Functional Group Analysis and Monitoring of Reaction Intermediates
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. By monitoring the changes in the IR spectrum, the progress of a reaction can be followed.
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of the sulfonate ester group is confirmed by strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically appearing in the regions of 1350-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The C-O stretching vibration of the ester will also be present. The N-H stretching vibration of the secondary amine in the anilino group will be observed as a sharp band around 3300-3400 cm⁻¹. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl bridge will be seen just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will give rise to a series of bands in the 1450-1600 cm⁻¹ region.
IR spectroscopy is particularly useful for monitoring reactions. For example, during the synthesis of this compound from 2-anilinoethanol (B49455) and p-toluenesulfonyl chloride, the disappearance of the broad O-H stretching band of the alcohol (around 3200-3600 cm⁻¹) and the appearance of the strong S=O stretching bands of the sulfonate ester provide clear evidence of the reaction's progress. The IR spectrum of 2-anilinoethanol is available for comparison. spectrabase.com Similarly, in reactions where the tosylate acts as a leaving group, the disappearance of the characteristic sulfonate bands can be monitored to determine the extent of the reaction.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3400 | Medium |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Medium |
| C=C Aromatic Stretch | 1450-1600 | Medium to Strong |
| S=O Asymmetric Stretch | 1350-1380 | Strong |
| S=O Symmetric Stretch | 1170-1190 | Strong |
| C-O Stretch | 1000-1100 | Strong |
X-ray Crystallography for Precise Determination of Molecular and Supramolecular Structures of Derivatives
For a derivative of this compound that forms a suitable crystal, X-ray diffraction analysis would precisely determine bond lengths, bond angles, and torsion angles. This data would confirm the geometry around the sulfur atom of the sulfonate group, the conformation of the ethyl bridge, and the planarity of the aromatic rings. Furthermore, the analysis would reveal the nature of the intermolecular interactions, which could include hydrogen bonding (if the aniline nitrogen is protonated or if other hydrogen bond donors/acceptors are present), π-π stacking between the aromatic rings, and van der Waals forces. Understanding these interactions is crucial for crystal engineering, which aims to design materials with specific properties.
Table 5: Representative Crystallographic Data for Anilinium p-Toluenesulfonate Derivatives
| Compound | Crystal System | Space Group | Key Interactions | Reference |
| 4-Methylanilinium p-toluenesulfonate | Monoclinic | P2₁ | N-H···O and N-H···S hydrogen bonds | nih.govresearchgate.net |
| 3-Hydroxyanilinium p-toluenesulfonate | Triclinic | P-1 | N-H···O and O-H···O hydrogen bonds | nih.govresearchgate.net |
| 4-Nitroanilinium p-toluenesulfonate | Orthorhombic | P2₁2₁2₁ | N-H···O hydrogen bonds, π-π stacking | researchgate.net |
Theoretical and Computational Studies of 2 Anilinoethyl P Toluenesulphonate
Quantum Chemical Calculations of Reaction Transition States and Energy Profiles
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. These calculations can identify the structures of transition states and intermediates, as well as determine the activation energies, providing a quantitative picture of reaction pathways.
For 2-Anilinoethyl p-toluenesulphonate, a key reaction of interest is its potential intramolecular cyclization to form an N-phenylaziridinium salt. Quantum chemical calculations can model this SN2-type reaction, detailing the geometric changes and energy barriers involved. Computational studies on similar intramolecular homolytic substitutions in sulfinates and sulfinamides have demonstrated the ability of these methods to predict reaction feasibility, with calculated activation energies for the formation of five-membered rings being in the range of 43-68 kJ mol−1 rsc.org. While the cyclization of this compound would involve a different mechanism (heterolytic substitution), the principle of calculating transition states and energy profiles remains the same.
A theoretical investigation into the formation of aziridinium (B1262131) ions from related β-amino alcohols has shown that DFT and high-accuracy methods like DLPNO-CCSD(T) can be used to study the stereospecificity of such ring-closing reactions rsc.org. These studies can elucidate the most favorable conformations for reaction and the energetic cost of reaching the transition state.
Table 1: Illustrative Data from Quantum Chemical Calculations for a Hypothetical Intramolecular Cyclization
| Parameter | Description | Illustrative Value |
| ΔE‡ | Activation Energy | The energy barrier for the reaction, indicating its kinetic feasibility. A hypothetical value could be in the range of 50-100 kJ/mol. |
| Transition State Geometry | The atomic arrangement at the highest point on the reaction pathway. | For the cyclization of this compound, this would likely show an elongated C-O bond to the tosylate group and a partially formed C-N bond. |
| ΔErxn | Reaction Energy | The overall energy change from reactant to product, indicating thermodynamic favorability. A negative value would suggest an exothermic reaction. |
| Key Bond Distances in TS | The lengths of the breaking and forming bonds in the transition state. | For instance, the forming N-C bond might be around 2.0 Å and the breaking C-O bond around 2.2 Å. |
Note: The values in this table are illustrative and represent the type of data that would be generated from a specific computational study on this compound.
Molecular Dynamics Simulations to Understand Intermolecular Interactions and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, including the interactions between a solute and its surrounding solvent molecules. mdpi.combiu.ac.il For this compound, MD simulations can provide a detailed picture of how it is solvated and how the solvent influences its conformation and reactivity.
The choice of solvent can significantly impact reaction rates and even the reaction mechanism. MD simulations can reveal the specific intermolecular interactions, such as hydrogen bonding and π-stacking, between the solute and solvent molecules. For instance, simulations could model how polar solvents stabilize the charged transition state of the intramolecular cyclization, potentially lowering the activation energy. Studies on the aggregation of polycyclic aromatic compounds have shown that MD simulations can effectively probe the influence of different solvents on intermolecular interactions bham.ac.uk.
Furthermore, MD simulations can be used to understand the conformational flexibility of this compound in solution. The simulations can track the distribution of dihedral angles and the end-to-end distance of the molecule, providing insights into the conformations that are most prevalent in a given solvent and which of these are conducive to reaction.
Table 2: Potential Insights from Molecular Dynamics Simulations of this compound in Different Solvents
| Solvent | Potential Key Interactions | Expected Influence on Conformation |
| Water (Polar, Protic) | Hydrogen bonding between water and the sulfonate and amino groups. | A more compact conformation due to hydrophobic collapse of the aromatic rings, but with solvent-exposed polar groups. |
| Acetonitrile (Polar, Aprotic) | Dipole-dipole interactions with the polar groups of the solute. | A potentially more extended conformation compared to water due to the lack of strong hydrogen bonding networks. |
| Toluene (Nonpolar) | π-stacking interactions between the toluene solvent and the aromatic rings of the solute. | An extended conformation with favorable stacking of the aromatic moieties. |
Prediction of Reactivity and Selectivity Profiles through Computational Modeling
Computational modeling can be used to predict the reactivity and selectivity of chemical reactions by calculating various quantum chemical descriptors. These descriptors, derived from the electronic structure of the molecule, can provide a quantitative measure of its propensity to undergo certain reactions.
For this compound, computational models can predict its reactivity towards nucleophiles and electrophiles. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the electrostatic potential mapped onto the electron density surface, can identify the most reactive sites in the molecule. For example, the LUMO is likely to be centered on the carbon atom attached to the tosylate group, indicating its susceptibility to nucleophilic attack.
Computational studies have successfully used DFT-based quantum chemical descriptors to predict the chemical reactivity behavior of various organic compounds dergipark.org.tr. Such an approach could be applied to this compound to compare its reactivity with that of related compounds or to predict how substituents on the aromatic rings would affect its reactivity. This predictive capability is valuable for designing new molecules with desired chemical properties and for understanding the factors that control reaction outcomes.
Table 3: Key Computational Descriptors for Predicting Reactivity
| Descriptor | Definition | Significance for this compound |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A smaller gap generally implies higher reactivity. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |
| Fukui Functions | Describe the change in electron density at a given point when an electron is added or removed. | Identify the most likely sites for nucleophilic and electrophilic attack. |
| Global Hardness and Softness | Measures of the resistance to change in electron distribution. | Softer molecules are generally more reactive. |
Future Research Directions and Emerging Trends
Development of Sustainable and Green Chemistry Approaches for Synthesis and Application
The traditional synthesis of 2-Anilinoethyl p-toluenesulphonate would likely involve the reaction of 2-anilinoethanol (B49455) (N-phenylethanolamine) with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. masterorganicchemistry.comucalgary.ca This standard procedure, while effective, presents several opportunities for the application of green chemistry principles.
Future research should focus on:
Catalytic Approaches: Investigating alternatives to stoichiometric amounts of traditional bases like pyridine. The use of catalytic quantities of more efficient and less hazardous bases, such as 4-dimethylaminopyridine (B28879) (DMAP), could accelerate the reaction and reduce waste streams. rsc.org Exploring solid-supported bases or enzyme-catalyzed esterification could further enhance the sustainability of the synthesis.
Solvent Selection: The replacement of conventional chlorinated solvents like dichloromethane (B109758) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even solvent-free conditions would significantly improve the environmental profile of the synthesis.
Atom Economy: The synthesis of the precursor, 2-anilinoethanol, is a critical step. Developing green synthetic routes to anilines, for example, through the biocatalytic reduction of nitroaromatics or highly selective catalytic hydrogenation using earth-abundant metal catalysts, would represent a significant step towards a fully sustainable lifecycle for the target compound. nih.govnih.gov These methods avoid the harsh conditions and poor chemoselectivity associated with older reduction techniques.
Exploration in Supramolecular Chemistry and Controlled Self-Assembly
The molecular structure of this compound is well-suited for studies in supramolecular chemistry. The presence of multiple functional groups capable of engaging in non-covalent interactions provides a platform for designing self-assembling systems. nih.govnwhitegroup.com
Key areas for exploration include:
Hydrogen Bonding: The secondary amine (N-H) is a potent hydrogen bond donor, while the sulfonate oxygens and the aniline (B41778) nitrogen itself can act as hydrogen bond acceptors. Research could investigate how these interactions can direct the assembly of molecules into predictable one-, two-, or three-dimensional networks.
π-π Stacking: The two phenyl rings (one from the aniline and one from the tosyl group) can participate in π-π stacking interactions. The interplay between these stacking forces and hydrogen bonding could lead to the formation of complex and ordered supramolecular architectures, such as organogels or liquid crystals.
Host-Guest Chemistry: The molecule could be explored as a guest for various macrocyclic hosts or, conversely, its self-assembled structures could be investigated for their ability to encapsulate smaller guest molecules, leading to applications in sensing or controlled release.
A systematic study varying substituents on the phenyl rings could modulate the strength and directionality of these non-covalent forces, allowing for fine-tuning of the resulting supramolecular structures and their bulk properties.
Integration into Continuous Flow Chemistry Systems for Scalable Production
For any compound to be industrially viable, its synthesis must be scalable, safe, and efficient. Continuous flow chemistry offers significant advantages over traditional batch processing in all these areas. youtube.com
Future work should aim to translate the synthesis of this compound to a continuous flow process. This would involve:
Reactor Design: Designing a microreactor or packed-bed flow reactor system where streams of 2-anilinoethanol and tosyl chloride are mixed. youtube.com The high surface-area-to-volume ratio in such reactors allows for superior control over reaction temperature, mitigating potential exotherms and improving safety. youtube.com
Process Optimization: The precise control over residence time, stoichiometry, and temperature afforded by flow systems would enable rapid optimization of the reaction conditions to maximize yield and purity while minimizing reaction time. This is particularly relevant for tosylation reactions, which can be completed in hours under optimized conditions. google.com
In-line Analysis: Integrating in-line analytical techniques, such as FT-IR or Raman spectroscopy, would allow for real-time monitoring of the reaction progress, ensuring consistent product quality and enabling rapid troubleshooting. youtube.com
The development of a robust flow synthesis would not only provide a safer and more efficient route for production but also facilitate the rapid generation of analogues for further research and application development.
Novel Applications in Catalysis or Advanced Materials Beyond Current Scope
The true potential of this compound may lie in its application as a building block for more complex functional molecules and materials.
Catalysis: The aniline moiety is a precursor to a wide range of ligand classes. Future research could explore the conversion of this compound into:
N-Heterocyclic Carbene (NHC) Precursors: Cyclization reactions could transform the anilinoethyl fragment into an imidazolium (B1220033) or other azolium salt, which are direct precursors to NHC ligands widely used in organometallic catalysis.
Novel Ligand Scaffolds: The molecule could serve as a scaffold for developing bidentate or tridentate ligands (e.g., N,O-ligands) where the aniline nitrogen and another strategically introduced functional group coordinate to a metal center. The tosylate group can act as a reactive handle for further functionalization or be displaced in subsequent reactions. Anilines themselves are important building blocks in modern catalysis. acs.org
Advanced Materials: Building on its potential for self-assembly, this compound could be a key component in novel functional materials.
Polymer Science: The aniline group is the core component of polyaniline, a well-known conducting polymer. This molecule could be investigated as a functionalized monomer. Polymerization could lead to materials with tailored solubility, processability, and electronic properties due to the presence of the bulky, flexible tosylate side chains.
Organic Electronics: The aromatic and polar groups suggest potential applications in organic electronics. After modification or as a component in a larger assembly, it could be incorporated into materials for organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), where charge transport and intermolecular organization are critical.
By leveraging the unique combination of functional groups within this compound, researchers can open new frontiers in catalysis and materials science, moving well beyond the traditional role of tosylates as simple leaving groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
